

# Long-Term Efficacy and Safety of Dutasteride + Tamsulosin Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Dutasteride + tamsulosin |           |
| Cat. No.:            | B10832345                | Get Quote |

This guide provides a comprehensive analysis of the long-term efficacy and safety of the fixed-dose combination of dutasteride and tamsulosin for the treatment of benign prostatic hyperplasia (BPH). The data presented is primarily derived from the 4-year Combination of Avodart and Tamsulosin (CombAT) study, a landmark clinical trial in the field. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with dutasteride and tamsulosin monotherapies, supported by experimental data and methodologies.

## **Executive Summary**

The combination therapy of dutasteride (a dual 5-alpha reductase inhibitor) and tamsulosin (an alpha-1 adrenergic antagonist) has demonstrated superior long-term efficacy in managing BPH compared to either monotherapy alone.[1][2] Over a 4-year period, the combination therapy provided significantly greater improvements in lower urinary tract symptoms (LUTS), and peak urinary flow rate (Qmax).[2] Furthermore, it substantially reduced the risk of acute urinary retention (AUR) and the need for BPH-related surgery compared to tamsulosin monotherapy.[1] [2] While the combination therapy showed a higher incidence of some adverse events compared to monotherapies, the overall safety profile was acceptable and consistent with the known profiles of the individual drugs.[1]

# **Comparative Efficacy Analysis**



The long-term efficacy of the dutasteride and tamsulosin combination therapy was rigorously evaluated in the CombAT study. The following tables summarize the key quantitative outcomes at 4 years of treatment.

**Table 1: Improvement in Lower Urinary Tract Symptoms** 

(LUTS) at 4 Years

| Efficacy Endpoint                                      | Dutasteride +<br>Tamsulosin | Dutasteride<br>Monotherapy | Tamsulosin<br>Monotherapy | Statistical<br>Significance                           |
|--------------------------------------------------------|-----------------------------|----------------------------|---------------------------|-------------------------------------------------------|
| Mean Change in<br>IPSS from<br>Baseline                | -6.3                        | -5.4                       | -3.8                      | p<0.001 vs<br>Tamsulosinp<0.0<br>01 vs<br>Dutasteride |
| Proportion of Patients with ≥3- point IPSS Improvement | 71%                         | 66%                        | 59%                       | p<0.01 vs each<br>monotherapy[2]                      |
| Proportion of Patients with ≥25% IPSS Improvement      | 67%                         | 61%                        | 52%                       | p<0.01 vs each<br>monotherapy[2]                      |

IPSS: International Prostate Symptom Score. A lower score indicates fewer symptoms.

Table 2: Improvement in Peak Urinary Flow Rate (Qmax)

at 4 Years

| Efficacy                                       | Dutasteride + | Dutasteride | Tamsulosin  | Statistical                                             |
|------------------------------------------------|---------------|-------------|-------------|---------------------------------------------------------|
| Endpoint                                       | Tamsulosin    | Monotherapy | Monotherapy | Significance                                            |
| Mean Change in<br>Qmax from<br>Baseline (mL/s) | +2.4          | +2.0        | +0.7        | p<0.001 vs<br>Tamsulosinp=0.0<br>5 vs<br>Dutasteride[2] |



Qmax: Peak Urinary Flow Rate. A higher value indicates better urine flow.

Table 3: Reduction in the Risk of BPH Progression at 4

**Years** 

| Years  Efficacy  Endpoint                     | Dutasteride +<br>Tamsulosin | Dutasteride<br>Monotherapy | Tamsulosin<br>Monotherapy | Relative Risk<br>Reduction<br>(RRR)                           |
|-----------------------------------------------|-----------------------------|----------------------------|---------------------------|---------------------------------------------------------------|
| Incidence of AUR<br>or BPH-Related<br>Surgery | 4.2%                        | 5.2%                       | 11.9%                     | 65.8% vs Tamsulosin (p<0.001)19.6% vs Dutasteride (p=0.18)[2] |
| Incidence of Acute Urinary Retention (AUR)    | 1.8%                        | 2.2%                       | 5.6%                      | 67.6% vs<br>Tamsulosin<br>(p<0.001)[2]                        |
| Incidence of<br>BPH-Related<br>Surgery        | 2.4%                        | 3.5%                       | 8.1%                      | 70.6% vs<br>Tamsulosin<br>(p<0.001)[2]                        |
| Clinical<br>Progression of<br>BPH             | 12.6%                       | 17.8%                      | 21.5%                     | 41% vs Tamsulosin (p<0.001)30% vs Dutasteride (p<0.001)       |

BPH progression was a composite endpoint including symptom deterioration, AUR, BPH-related surgery, urinary incontinence, and urinary tract infections.

# **Long-Term Safety Profile**

The safety and tolerability of the combination therapy were monitored over the 4-year duration of the CombAT study.

## Table 4: Summary of Adverse Events (AEs) at 4 Years



| Adverse Event<br>Category           | Dutasteride +<br>Tamsulosin<br>(n=1610) | Dutasteride<br>Monotherapy<br>(n=1623) | Tamsulosin<br>Monotherapy<br>(n=1611) |
|-------------------------------------|-----------------------------------------|----------------------------------------|---------------------------------------|
| Any Adverse Event                   | 71%                                     | 67%                                    | 66%                                   |
| Drug-Related AEs                    | 28%                                     | 21%                                    | 19%                                   |
| Serious Adverse<br>Events           | 23%                                     | 23%                                    | 21%                                   |
| Withdrawals due to<br>AEs           | 6%                                      | 6%                                     | 6%                                    |
| Erectile Dysfunction                | 9.0%                                    | 6.7%                                   | 3.9%                                  |
| Decreased Libido                    | 6.5%                                    | 4.6%                                   | 2.8%                                  |
| Ejaculation Disorder                | 4.5%                                    | 1.0%                                   | 1.5%                                  |
| Gynaecomastia                       | 1.7%                                    | 1.5%                                   | 0.7%                                  |
| Cardiac Failure<br>(Composite Term) | 0.7%                                    | 0.1%                                   | 0.6%[1]                               |

# **Experimental Protocols**

The data presented in this guide is primarily from the CombAT (Combination of Avodart and Tamsulosin) study.

Study Design: The CombAT study was a 4-year, multicenter, randomized, double-blind, parallel-group study.[1]

Patient Population: The study enrolled 4,844 men aged 50 years or older with a clinical diagnosis of BPH.[1] Key inclusion criteria were:

- International Prostate Symptom Score (IPSS) of 12 or higher.[1]
- Prostate volume of 30 cm<sup>3</sup> or greater.[1]
- Prostate-specific antigen (PSA) level between 1.5 and 10 ng/mL.[1]



 Peak urinary flow rate (Qmax) greater than 5 mL/s and less than or equal to 15 mL/s, with a minimum voided volume of 125 mL.[1]

Treatment Arms: Participants were randomized in a 1:1:1 ratio to receive one of the following treatments daily for 4 years:

- Dutasteride 0.5 mg + Tamsulosin 0.4 mg (combination therapy)
- Dutasteride 0.5 mg + placebo
- Tamsulosin 0.4 mg + placebo

Primary and Secondary Endpoints:

- Primary Endpoint at 4 years: Time to the first event of acute urinary retention (AUR) or BPHrelated surgery.[1]
- Key Secondary Endpoints: Change from baseline in IPSS, change from baseline in Qmax, and the incidence of BPH clinical progression.

Statistical Analysis: The primary endpoint was analyzed using a time-to-event analysis. Changes from baseline in continuous variables like IPSS and Qmax were analyzed using mixed models for repeated measures.

# Signaling Pathways and Experimental Workflows Mechanism of Action

The superior efficacy of the combination therapy stems from the complementary mechanisms of action of its components, targeting both the static and dynamic components of BPH.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The effects of combination therapy with dutasteride and tamsulosin on clinical outcomes in men with symptomatic benign prostatic hyperplasia: 4-year results from the CombAT study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. suu.com.uy [suu.com.uy]
- To cite this document: BenchChem. [Long-Term Efficacy and Safety of Dutasteride + Tamsulosin Combination Therapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832345#long-term-efficacy-and-safety-of-dutasteride-tamsulosin-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com